molecular formula C20H21N3O5 B6010498 N'-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide

N'-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B6010498
M. Wt: 383.4 g/mol
InChI Key: DJNZFKSOZCYWAB-UHFFFAOYSA-N
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Description

N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a benzohydrazide moiety, which is often associated with pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Mechanism of Action

The mechanism by which N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3,4,5-trimethoxybenzohydrazide is unique due to its specific combination of an indole core and a benzohydrazide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)imino-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-5-23-14-9-7-6-8-13(14)17(20(23)25)21-22-19(24)12-10-15(26-2)18(28-4)16(11-12)27-3/h6-11,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZFKSOZCYWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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